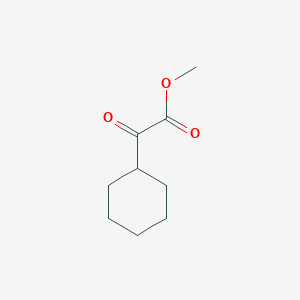

Methyl 2-cyclohexyl-2-oxoacetate

Vue d'ensemble

Description

“Methyl 2-cyclohexyl-2-oxoacetate” is a chemical compound with the CAS Number: 62783-63-5 . It has a molecular weight of 170.21 and its IUPAC name is methyl cyclohexyl (oxo)acetate . It is stored at room temperature and is in liquid form .

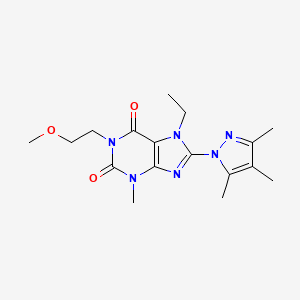

Molecular Structure Analysis

The molecular formula of “Methyl 2-cyclohexyl-2-oxoacetate” is C9H14O3 . The InChI Code is 1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 . The structure of this compound includes a cyclohexyl ring attached to an oxoacetate group.Physical And Chemical Properties Analysis

“Methyl 2-cyclohexyl-2-oxoacetate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Methyl 2-cyclohexyl-2-oxoacetate derivatives have been synthesized for various research purposes. For instance, Ahmed et al. (2016) utilized similar compounds in synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. These compounds were then characterized using spectroscopic methods and X-ray diffraction analyses, highlighting their potential in structural chemistry studies (Ahmed et al., 2016).

Radiochemical Synthesis

- In radiochemistry, compounds like methyl 2-chloro-2-oxoacetate, which share structural similarities with methyl 2-cyclohexyl-2-oxoacetate, have been synthesized for use as a carbon-14 labeled reagent. This reagent is valuable in labeling organic molecules, especially in radiolabeling studies, as reported by Burrell et al. (2009) (Burrell et al., 2009).

Natural Product Synthesis

- The synthesis of methyl 2-cyclohexyl-2-oxoacetate derivatives from natural sources, such as the ascidian Polycarpa aurata, has been reported by Zhou Hua-feng (2007). This indicates its relevance in the field of organic synthesis and the study of natural products (Zhou Hua-feng, 2007).

Tobacco Flavoring

- The use of methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, in tobacco flavoring has been explored. Zhao Yu (2010) described its synthesis and application as a tobacco additive, demonstrating its potential in the flavor and fragrance industry (Zhao Yu, 2010).

Catalytic Applications

- Methyl 2-cyclohexyl-2-oxoacetate and its derivatives have been used in various catalytic applications. For example, Mbuvi and Woo (2008) discussed the use of Fe(III), Cu(II), and Ag(II) porphyrin complexes for C−H insertions with carbene fragments transferred from methyl diazomalonate, a process relevant in organic synthesis (Mbuvi & Woo, 2008).

Chemical Transformations and Reactions

- The compound and its derivatives are also pivotal in various chemical transformations. Prokopenko et al. (2007) synthesized methyl 2-cyclopropyl-2-diazoacetate and explored its reactivity in different reactions, showing its versatility in chemical synthesis (Prokopenko et al., 2007).

Pharmaceutical Research

- Though details on drug use and dosage are excluded as per your request, it's worth noting that similar compounds have been studied for potential pharmaceutical applications. For example, Shinkai et al. (1998) investigated 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid, a related compound, in the context of developing antidiabetic agents (Shinkai et al., 1998).

Safety and Hazards

The safety information for “Methyl 2-cyclohexyl-2-oxoacetate” includes several hazard statements: H227, H302, H317, H319, H412 . Precautionary statements include P210, P273, P280, P305, P351, P338 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-cyclohexyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBPQIPSSQUXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclohexyl-2-oxoacetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)

![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2632168.png)

![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2632177.png)

![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)